molecular formula C10H11ClO2 B7761576 4-Ethylphenyl chloroacetate CAS No. 3132-25-0

4-Ethylphenyl chloroacetate

Cat. No. B7761576
CAS RN: 3132-25-0
M. Wt: 198.64 g/mol
InChI Key: POZAWHNNQCDJHZ-UHFFFAOYSA-N
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Description

4-Ethylphenyl chloroacetate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylphenyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylphenyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Green Chemistry and Medicinal Chemistry : A study presented a green, aqueous Suzuki coupling experiment for undergraduate organic chemistry labs, synthesizing ethyl (4-phenylphenyl)acetate, a precursor to felbinac with potential as a lead compound in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).

  • Pharmacological Research : Research on synthesizing and characterizing 1,3,4-oxadiazole derivatives from 4-chloro-m-cresol and ethyl chloroacetate highlighted their potential analgesic and anti-inflammatory activities in rodents, contributing to drug discovery (Dewangan et al., 2015).

  • Environmental Chemistry : A study on the complete oxidation of metolachlor and methyl parathion in water using a photoassisted Fenton reaction identified chloroacetate as an intermediate, providing insights into environmental remediation processes (Pignatello & Sun, 1995).

  • Chemical Synthesis : Research on synthesizing 4-Pyridoxyacetic Acid via a Pyridine N-Oxide derivative discussed the use of chloroacetic acid and ethyl diazoacetate in the process, contributing to the study of plant growth substances (Denhertog & Maas, 1975).

  • Bioinorganic Chemistry : A study on the synthesis of ketooximes and their complexes with metals like cadmium, cobalt, and copper, starting from chloroacetyl chloride and biphenyl, contributed to the understanding of metal-ligand interactions (Karipcin & Arabali, 2006).

  • Biochemical Research : A study on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines using ethyl chloroacetate showed high inhibition towards α-glucosidase and β-glucosidase, important for diabetes research (Babar et al., 2017).

  • Ultrasound in Chemical Reactions : A study on the kinetics of 4-methoxyphenyl dichloroacetate hydrolysis with and without ultrasonic irradiation contributed to understanding the effects of ultrasound on chemical reactions (Piiskop et al., 2013).

properties

IUPAC Name

(4-ethylphenyl) 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZAWHNNQCDJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953361
Record name 4-Ethylphenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3132-25-0
Record name NSC8219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethylphenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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